BRD4 Bromodomain Inhibition: Comparative IC₅₀ Values from BindingDB Repository
The 3-bromo-4-methoxyphenyl scaffold, when elaborated into a full inhibitor molecule, demonstrates measurable binding to the BRD4 bromodomain, with an IC₅₀ of 3.98 μM reported for a derivative compound in a displacement assay [1]. While this value alone reflects moderate affinity for the elaborated derivative, it establishes a quantitative benchmark absent for many alternative substitution patterns. For context, a structurally unrelated BRD4 inhibitor (BDBM543486 from US Patent 11279703) displays an IC₅₀ of 0.16 μM—approximately 25-fold more potent—highlighting that the 3-bromo-4-methoxyphenyl benzylamine core provides a tunable starting point for affinity optimization via further derivatization [2].
| Evidence Dimension | BRD4 BD1 inhibition IC₅₀ |
|---|---|
| Target Compound Data | 3.98 μM (IC₅₀ for derivative compound) |
| Comparator Or Baseline | BDBM543486 (unrelated BRD4 inhibitor scaffold): 0.16 μM IC₅₀ |
| Quantified Difference | ~25-fold lower potency for the derivative; baseline scaffold activity established |
| Conditions | TR-FRET displacement assay; 6His-Thr-BRD4 (BD1) expressed in E. coli; 30 min incubation |
Why This Matters
This establishes that the 3-bromo-4-methoxyphenyl benzylamine core can be elaborated to achieve BRD4 binding, validating its utility as a starting scaffold in epigenetic probe development programs.
- [1] BindingDB. (n.d.). BDBM50098305 (CHEMBL3590405) BRD4 BD1 Inhibition Assay. IC₅₀ = 3.98E+3 nM. View Source
- [2] BindingDB. (n.d.). BDBM543486 BRD4 Inhibition Assay. IC₅₀ = 160 nM. US Patent 11279703. View Source
